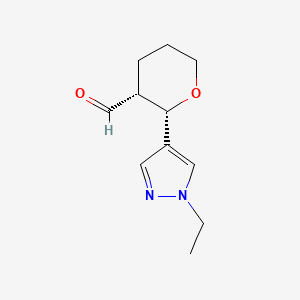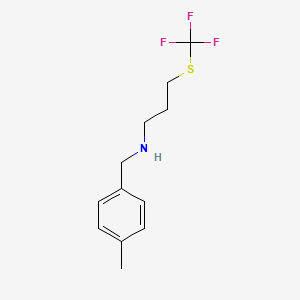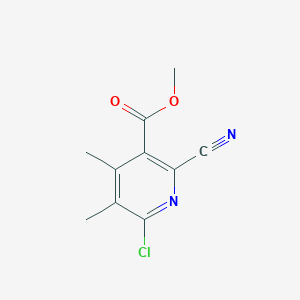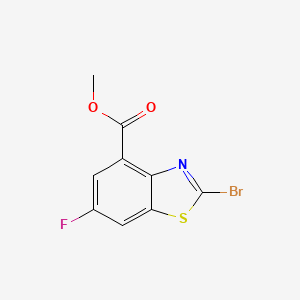
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves the reaction of a suitable precursor with trifluoromethanesulfonyl azide under metal-free conditions . This method allows for the incorporation of both CF3 and N3 groups, which are essential for the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the trifluoromethylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in acylation reactions.
N-(Trifluoromethylsulfinyl)phthalimide: Used in the synthesis of trifluoromethanesulfinate esters.
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester: A related compound with similar chemical properties.
Uniqueness
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to its specific trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity.
Propiedades
Fórmula molecular |
C12H14F3NO2S |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
benzyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H14F3NO2S/c1-9(8-19-12(13,14)15)16-11(17)18-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) |
Clave InChI |
FCOKAVPKKDPGKU-UHFFFAOYSA-N |
SMILES canónico |
CC(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)
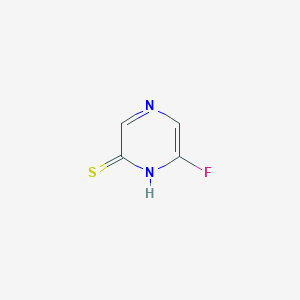
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758580.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

![8-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11758601.png)

![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
![(2R)-2-carbamothioyl-2-[(pyridin-3-yl)amino]acetamide](/img/structure/B11758635.png)
